N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20402035
InChI: InChI=1S/C10H12BrN3S/c1-7(8-3-4-9(11)15-8)12-10-5-6-14(2)13-10/h3-7H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H12BrN3S
Molecular Weight: 286.19 g/mol

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC20402035

Molecular Formula: C10H12BrN3S

Molecular Weight: 286.19 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C10H12BrN3S
Molecular Weight 286.19 g/mol
IUPAC Name N-[1-(5-bromothiophen-2-yl)ethyl]-1-methylpyrazol-3-amine
Standard InChI InChI=1S/C10H12BrN3S/c1-7(8-3-4-9(11)15-8)12-10-5-6-14(2)13-10/h3-7H,1-2H3,(H,12,13)
Standard InChI Key JAVCPAYWPUHMGJ-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(S1)Br)NC2=NN(C=C2)C

Introduction

Structural Characteristics

The compound’s molecular architecture combines a 1-methylpyrazole ring with a 5-bromothiophene moiety connected through an ethylamine linker. Key structural features include:

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, methylated at the 1-position to enhance stability and modulate electronic properties.

  • Thiophene Moiety: A sulfur-containing heterocycle brominated at the 5-position, introducing steric bulk and electronic effects that influence reactivity.

  • Ethylamine Bridge: A two-carbon chain linking the pyrazole and thiophene groups, providing conformational flexibility for potential molecular interactions.

PropertyValue/Description
Molecular FormulaC₁₀H₁₂BrN₃S
Molecular Weight286.19 g/mol
Key Functional GroupsBromothiophene, Pyrazole, Amine

Synthesis and Manufacturing

The synthesis of N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine involves multi-step protocols, with critical innovations documented in patent literature. A representative route, adapted from CN112079781A , proceeds as follows:

Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine

  • Condensation Reaction: Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

  • Bromination: Treatment with tribromooxyphosphorus (POBr₃) replaces the hydroxyl group with bromine, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.

  • Hydrolysis: Alkaline hydrolysis in ethanol removes the ethyl ester, producing 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.

  • Carbamate Formation: Reaction with dimethyl phosphoryl azide and tert-butanol generates tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate.

  • Deprotection: Trifluoroacetic acid (TFA) cleaves the tert-butoxycarbonyl (Boc) group, yielding 5-bromo-1-methyl-1H-pyrazol-3-amine .

Coupling with 5-Bromothiophene Ethyl Derivative

Physicochemical Properties

The compound’s properties are shaped by its hybrid heterocyclic structure:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and thiophene groups. Limited solubility in water.

  • Stability: Susceptible to photodegradation under UV light owing to the bromine-thiophene system. Storage under inert atmospheres is recommended.

  • Spectroscopic Signatures:

    • ¹H NMR: Distinct signals for pyrazole protons (δ 7.2–7.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and ethylamine methylene groups (δ 3.4–3.8 ppm).

    • IR: Stretching vibrations for N-H (3350 cm⁻¹), C-Br (600 cm⁻¹), and C-S (700 cm⁻¹).

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